(Rac)-Hesperetin (Standard)

Description

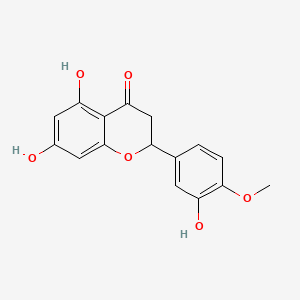

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274404, DTXSID70859446 | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to light tan powder; Faint fatty vanillic aroma | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

520-33-2, 69097-99-0 | |

| Record name | hesperetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-Hesperetin: A Technical Guide for Researchers

(Rac)-Hesperetin , a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), is a compound of significant interest in the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activities, complete with experimental protocols and pathway visualizations to support researchers in their investigations.

Chemical Structure and Properties

(Rac)-Hesperetin is a flavonoid belonging to the flavanone subclass. Structurally, it is a racemic mixture of two enantiomers: (2S)-hesperetin and (2R)-hesperetin. The naturally occurring form, derived from the hydrolysis of hesperidin (B1673128) found abundantly in citrus fruits, is predominantly the (S)-enantiomer.[1][2] The racemic form is commonly used in research and is commercially available.

The chemical structure of hesperetin is characterized by a C6-C3-C6 backbone, typical of flavonoids, with hydroxyl groups at positions 5, 7, and 3', and a methoxy (B1213986) group at the 4' position.[3]

Table 1: Physicochemical Properties of (Rac)-Hesperetin

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [4] |

| Chemical Formula | C₁₆H₁₄O₆ | [4] |

| Molecular Weight | 302.28 g/mol | [4] |

| Melting Point | 226–228 °C | [5] |

| Boiling Point | 586.2 ± 50.0 °C (estimated) | [6] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. | [7][8] |

| pKa (strongest acidic) | 7.86 (predicted) | [9] |

| Appearance | White to yellow solid | [7] |

Spectroscopic Data

The structural elucidation of (Rac)-Hesperetin is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Hesperetin

| Technique | Key Data | Source(s) |

| UV-Vis (in Ethanol) | λmax: ~288 nm | [8][10] |

| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 6.94-6.87 (m, 3H), 5.90 (d, J = 1.9 Hz, 1H), 5.88 (d, J = 1.9 Hz, 1H), 5.28 (dd, J = 12.3, 3.0 Hz, 1H), 3.81 (s, 3H), 3.05 (dd, J = 17.2, 12.3 Hz, 1H), 2.70 (dd, J = 17.2, 3 Hz, 1H) | [11] |

| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm): 197.6, 168.3, 165.4, 164.7, 149.3, 147.7, 133.1, 118.9, 114.5, 112.5, 103.4, 97.1, 96.2, 80.2, 56.4, 44.0 | [11] |

| Mass Spectrometry | Molecular Ion [M]+: 302 | [12] |

Experimental Protocols

Extraction of Hesperidin from Citrus Peels and Hydrolysis to Hesperetin

(Rac)-Hesperetin is most commonly obtained by the hydrolysis of its glycoside, hesperidin, which is extracted from citrus peels.

Protocol:

-

Extraction of Hesperidin:

-

Air-dried and powdered citrus peels are defatted using petroleum ether in a Soxhlet apparatus.[4][13]

-

The defatted peel powder is then extracted with methanol.[4][13]

-

The methanolic extract is filtered and concentrated to yield a syrup.

-

Crude hesperidin is crystallized from the syrup, for example, by using dilute acetic acid.[4]

-

-

Acid Hydrolysis to Hesperetin:

-

Crude hesperidin is refluxed in a solution of methanol and a strong acid, such as sulfuric acid, at approximately 70°C for about 7.5-8 hours.[7][14]

-

After cooling, the reaction mixture is concentrated and then extracted with ethyl acetate.[14]

-

The organic phase is washed with water, dried, and concentrated.[14]

-

-

Purification of (Rac)-Hesperetin:

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of (Rac)-Hesperetin in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a microplate or cuvette, add various concentrations of the (Rac)-Hesperetin solution to the DPPH solution.[14][15]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[15]

-

Measure the absorbance at 517 nm.[16]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15][17]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.[17]

-

Add various concentrations of the (Rac)-Hesperetin solution to the diluted ABTS•+ solution.[14][15]

-

After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[15]

-

Calculate the percentage of scavenging activity using a similar formula as for the DPPH assay.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of (Rac)-Hesperetin for 1 hour.[5][18]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[5][18]

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[5]

-

Measure the absorbance at 540 nm.[18]

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA:

-

Culture RAW 264.7 cells and pre-treat with (Rac)-Hesperetin followed by LPS stimulation as described above.[5][12]

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Western Blot Analysis for iNOS and COX-2 Expression:

-

Following treatment with (Rac)-Hesperetin and LPS, lyse the cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]

-

Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative expression levels of iNOS and COX-2.

Biological Activities and Signaling Pathways

(Rac)-Hesperetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[7] These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways

(Rac)-Hesperetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Under inflammatory stimuli, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][20] Hesperetin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[20]

p38 MAPK Signaling Pathway:

The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response. Upon activation by cellular stressors and inflammatory cytokines, p38 MAPK is phosphorylated. Activated p38 MAPK can, in turn, activate downstream transcription factors that regulate the expression of inflammatory genes. Hesperetin has been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting its downstream signaling and contributing to its anti-inflammatory effects.[9][21]

Conclusion

(Rac)-Hesperetin is a versatile flavonoid with well-documented antioxidant and anti-inflammatory properties, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical characteristics, methods for its preparation and analysis, and its mechanisms of action. The provided protocols and pathway diagrams are intended to serve as a practical resource for researchers exploring the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]

- 3. Hesperetin and its sulfate and glucuronide metabolites inhibit TNF-α induced human aortic endothelial cell migration and decrease plasminogen activator inhibitor-1 (PAI-1) levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Rac)-Hesperetin (Standard) | 520-33-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of hesperetin racemate

An In-depth Technical Guide on the Mechanism of Action of Hesperetin (B1673127) Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin ((2S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one) is a prominent flavanone, a class of flavonoids abundantly found in citrus fruits.[1][2] It is the aglycone of hesperidin (B1673128), which is hydrolyzed by intestinal flora to release hesperetin, allowing for its absorption and subsequent pharmacological activity.[3][4] Hesperetin possesses a chiral center at the C2 position, existing as both (S)- and (R)-enantiomers. While the (2S)-enantiomer is predominant in nature, hesperetin is most commonly synthesized and studied as a racemic mixture.[5] Crucially, research indicates that for key endpoints such as intestinal metabolism, transport, and gene induction, experimental results from the racemate adequately reflect the activity of the naturally occurring (S)-enantiomer.[5]

This technical guide delineates the multifaceted mechanisms of action of hesperetin racemate, focusing on its interaction with pivotal signaling pathways. Its diverse bioactivities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest for therapeutic development.[3][6][7]

Core Mechanisms of Action

Hesperetin's therapeutic potential stems from its ability to modulate multiple intracellular signaling cascades simultaneously. The primary mechanisms can be categorized into antioxidant defense activation, anti-inflammatory response, and induction of apoptosis.

Antioxidant and Cytoprotective Effects: The Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant response, crucial for maintaining cellular redox homeostasis.[8][9] Hesperetin is a potent activator of this pathway.

Mechanism of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Hesperetin promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 stabilization and translocation into the nucleus. In some cellular contexts, this is preceded by the activation of upstream kinases such as PI3K/Akt and AMPK.[10][11] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

Downstream Effects:

-

Upregulation of Antioxidant Enzymes: Hesperetin significantly increases the expression of Nrf2-dependent genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLC), superoxide (B77818) dismutase (SOD), and catalase (CAT).[8][9][10][12]

-

Reduction of Oxidative Stress: By bolstering the cellular antioxidant arsenal, hesperetin effectively scavenges reactive oxygen species (ROS), reduces lipid peroxidation, and protects cells from oxidative damage.[8][12]

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation, often mediated by activated glial cells in the central nervous system, is a key driver of many diseases.[1][13] Hesperetin exerts potent anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Mechanism of Inhibition:

-

NF-κB Pathway: Hesperetin can block the activation of upstream sensors like Toll-like receptor 4 (TLR4).[12] This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[8][13][14]

-

MAPK Pathway: Hesperetin down-regulates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][9][13] Since MAPKs often act upstream of transcription factor activation (including NF-κB), their inhibition contributes significantly to the overall anti-inflammatory effect.

Downstream Effects:

-

Reduced Pro-inflammatory Cytokines: Inhibition of these pathways leads to a marked decrease in the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][12][13]

-

Suppression of Inflammatory Enzymes: The expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly reduced.[1][7]

Anticancer Effects: Induction of Apoptosis and Cell Cycle Arrest

Hesperetin demonstrates significant anticancer activity against various cancer cell lines by reducing cell viability and promoting programmed cell death (apoptosis).[6][15]

Mechanism of Apoptosis Induction: Hesperetin activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[14][15]

-

Extrinsic Pathway: It upregulates the expression of the Fas death receptor and its adaptor protein FADD, leading to the activation of the initiator caspase-8.[15]

-

Intrinsic Pathway: It modulates the balance of the Bcl-2 protein family, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[6][15] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.

-

Common Pathway: Both pathways converge on the activation of the executioner caspase, caspase-3, which cleaves cellular substrates and finalizes the apoptotic process.[15] Hesperetin also promotes the expression of the tumor suppressor protein p53.[15]

Downstream Effects:

-

Cell Cycle Arrest: Hesperetin can halt the cell cycle at various phases, preventing cancer cell proliferation.[15][16]

-

Inhibition of Metastasis: Some studies report that hesperetin can reduce the expression of proteins involved in cell migration and invasion, such as MMP-9.[16]

References

- 1. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]

- 5. Stereoselective conjugation, transport and bioactivity of s- and R-hesperetin enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Neuroinflammation and Neurodegeneration: The Promising Protective Role of the Citrus Flavanone Hesperetin [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The apoptotic effect of hesperetin on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Neuroprotective effects of (Rac)-Hesperetin in neuronal cells

An In-Depth Technical Guide to the Neuroprotective Effects of (Rac)-Hesperetin in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Hesperetin, a flavanone (B1672756) derived from citrus fruits, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative diseases.[1][2][3] Its neuroprotective capacity stems from its potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of critical intracellular signaling pathways.[1][2][4] This technical guide provides a comprehensive overview of the mechanisms of action of (Rac)-Hesperetin in neuronal cells, presenting quantitative data from various experimental models, detailed experimental protocols for assessing its efficacy, and visual representations of the key signaling pathways involved.

Core Mechanisms of Neuroprotection

Hesperetin (B1673127) exerts its neuroprotective effects primarily through two interconnected mechanisms: combating oxidative stress and reducing neuroinflammation. These actions are crucial in mitigating the cellular damage that underlies the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3]

-

Antioxidant Activity: Hesperetin effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[2][5] This is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[6][7]

-

Anti-inflammatory Effects: The compound significantly suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes.[1][2] It achieves this by downregulating pro-inflammatory signaling cascades, notably the Toll-like receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

Key Signaling Pathways Modulated by Hesperetin

The Nrf2/ARE Antioxidant Pathway

Under conditions of oxidative stress, Hesperetin promotes the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Normally, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Hesperetin facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase (GCL), and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[1][6][7][10]

The TLR4/NF-κB and MAPK Anti-inflammatory Pathways

Neuroinflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), can activate TLR4 on microglial cells. This triggers downstream signaling cascades, including the MAPK (p38, JNK) and NF-κB pathways.[8][9] Activation of these pathways leads to the nuclear translocation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2), resulting in neuroinflammation and neuronal damage.[8][9] Hesperetin exerts its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins and preventing the activation and nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory mediators.[2][8][9]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Hesperetin has been quantified across various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of Hesperetin

| Experimental Model | Neurotoxic Insult | Hesperetin Conc. | Key Parameter Measured | Result | Reference |

| SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Cell Viability (MTT Assay) | Significant protection against H₂O₂-induced cell death. | [2] |

| PC12 cells | Hydrogen Peroxide (H₂O₂) | 1-20 µM | ROS Production | Dose-dependent reduction in intracellular ROS levels. | [2] |

| BV-2 microglial cells | Lipopolysaccharide (LPS) | 25-100 µM | Nitric Oxide (NO) Production | Significant inhibition of LPS-induced NO release. | [9] |

| BV-2 microglial cells | Lipopolysaccharide (LPS) | 50 µM | TNF-α, IL-1β mRNA levels | Marked downregulation of pro-inflammatory cytokine expression. | [8] |

| HT-22 hippocampal cells | Lipopolysaccharide (LPS) | 10-50 µM | Cell Viability | Ameliorated LPS-induced cytotoxicity. | [8] |

| RPE-19 cells | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Apoptosis Rate (Bax/Bcl2 ratio) | Decreased the pro-apoptotic Bax/Bcl2 ratio. | [2] |

Table 2: In Vivo Neuroprotective Effects of Hesperetin

| Animal Model | Disease Induction | Hesperetin Dosage | Key Parameter Measured | Result | Reference |

| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Cognitive Function (Passive Avoidance) | Significant improvement in memory retrieval. | [11] |

| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Hippocampal MDA Levels | Decreased lipid peroxidation marker (MDA). | [11] |

| Rat Model of AD | Streptozotocin (STZ) | 10, 20 mg/kg | Hippocampal Antioxidant Enzymes | Increased activity of SOD, CAT, GPx. | [11] |

| Mouse Model of Neuroinflammation | Lipopolysaccharide (LPS) | 50 mg/kg | Brain TNF-α, IL-1β levels | Reduced expression of pro-inflammatory cytokines. | [8] |

| Mouse Model of Neuroinflammation | Lipopolysaccharide (LPS) | 50 mg/kg | Nrf2 and HO-1 Protein Levels | Upregulated antioxidant protein expression in the brain. | [8] |

| Rat Model of Focal Ischemia | MCAO | 50 mg/kg | Ischemic Lesion Size | Reduced lesion size by 30%. | [12] |

Experimental Protocols & Workflow

Reproducible and standardized protocols are essential for evaluating the neuroprotective effects of compounds like Hesperetin.

General Experimental Workflow

The typical workflow for assessing neuroprotection involves cell culture, induction of a neuronal insult, treatment with the test compound, and subsequent analysis of various cellular and molecular endpoints.

Detailed Methodologies

A. Cell Culture and Treatment:

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT-22 (mouse hippocampal) cells are commonly used.[2]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Seed cells in multi-well plates at a predetermined density.

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of (Rac)-Hesperetin (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Introduce the neurotoxic agent (e.g., H₂O₂, LPS, Aβ) to the media and co-incubate for the desired time (typically 12-24 hours).

-

B. MTT Assay for Cell Viability:

-

Principle: Measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

-

Procedure:

-

After treatment, remove the culture medium.

-

Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

C. Western Blot for Protein Expression:

-

Principle: Detects specific proteins in a sample to quantify changes in their expression levels (e.g., Nrf2, HO-1, p-p38, Cleaved Caspase-3).[8]

-

Procedure:

-

Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

D. Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late-stage apoptotic and necrotic cells.

-

Procedure:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells using a flow cytometer.

-

Conclusion and Future Directions

(Rac)-Hesperetin demonstrates robust neuroprotective effects in a wide range of neuronal cell models. Its ability to simultaneously mitigate oxidative stress via the Nrf2 pathway and suppress neuroinflammation through the inhibition of MAPK and NF-κB signaling makes it a compelling candidate for further drug development.[1][7][8] Future preclinical studies should focus on optimizing its bioavailability and conducting long-term efficacy and safety assessments in more complex animal models of neurodegenerative diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing Hesperetin from a promising natural compound to a potential clinical therapeutic.

References

- 1. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Computational Analysis and Experimental Data Exploring the Role of Hesperetin in Ameliorating ADHD and SIRT1/Nrf2/Keap1/OH-1 Signaling [mdpi.com]

- 7. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling [mdpi.com]

- 9. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Neuroprotective Action of Hesperetin and Carnosine in Focal Ischemia of the Brain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Hesperetin as a natural flavanone from citrus sources

An In-depth Examination of a Natural Flavanone (B1672756) from Citrus Sources for Drug Development Professionals

Abstract

(Rac)-Hesperetin, the racemic form of hesperetin (B1673127), is a prominent flavanone found abundantly in citrus fruits. As the aglycone of hesperidin (B1673128), it becomes bioavailable through the enzymatic action of the gut microbiota. Possessing a wide array of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities, (Rac)-Hesperetin is a compound of significant interest in the fields of pharmaceutical research and drug development. This technical guide provides a comprehensive overview of (Rac)-Hesperetin, detailing its biological effects, mechanisms of action through various signaling pathways, and established experimental protocols for its extraction, analysis, and evaluation of its bioactivities. All quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties and Sources

(Rac)-Hesperetin is a racemic mixture of the (S)- and (R)-enantiomers of hesperetin.[1] In nature, hesperetin is primarily found as its glycoside, hesperidin, which is abundant in citrus fruits like oranges, lemons, and grapefruits.[2][3] The conversion of hesperidin to its bioactive aglycone, hesperetin, occurs in the intestine.[4] Despite its therapeutic potential, hesperetin's low water solubility and oral bioavailability of approximately 20% present challenges for its development as a pharmaceutical agent.[5]

Table 1: Physicochemical Properties of Hesperetin

| Property | Value | Reference(s) |

| Chemical Name | (RS)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one | [3] |

| Synonyms | (±)-Hesperetin, Racemic Hesperetin | [5] |

| Molecular Formula | C₁₆H₁₄O₆ | [5] |

| Molecular Weight | 302.28 g/mol | [5] |

| CAS Number | 69097-99-0 | [5] |

| Appearance | White to yellow solid | [5] |

| Water Solubility | 1.36 ± 0.30 μg/mL | [5] |

| Oral Bioavailability | ~20% | [5] |

Biological Activities and Quantitative Data

(Rac)-Hesperetin exhibits a broad spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its primary therapeutic effects.

Antioxidant Activity

Hesperetin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[6]

Table 2: In Vitro Antioxidant Activity of Hesperetin

| Assay | Test System | SC₅₀ / IC₅₀ (µM) | Reference(s) |

| DPPH Radical Scavenging | Chemical Assay | 525.18 ± 1.02 | [6] |

| ABTS Radical Scavenging | Chemical Assay | 489.01 ± 0.09 | [6] |

| DPPH Radical Scavenging | Chemical Assay | 70 | [7] |

| ABTS Radical Scavenging | Chemical Assay | 276 | [7] |

SC₅₀: Median Scavenging Concentration, IC₅₀: Median Inhibitory Concentration

Anti-Cancer Activity

Hesperetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 3: In Vitro Anti-Cancer Activity of Hesperetin (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 115 | [8] |

| HepG2 | Liver Cancer | >100 | [7] |

| HeLa | Cervical Cancer | >100 | [7] |

| Colorectal Cancer Cells | Colorectal Cancer | 28 (as Chitosan folate hesperetin nanoparticle) | [9] |

Anti-Inflammatory Activity

Hesperetin modulates inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Table 4: In Vitro Anti-Inflammatory Activity of Hesperetin

| Target | Cell Line | Activity | Concentration | Reference(s) |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition | - | [10] |

| Prostaglandin E₂ (PGE₂) Production | LPS-activated RAW 264.7 | Inhibition | 1-10 µM (metabolites) | [11] |

| TNF-α Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | - | [10] |

| IL-6 Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | - | [10] |

| IL-1β Secretion | LPS-stimulated RAW 264.7 | Significant Reduction | [10] |

Neuroprotective Activity

Hesperetin has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.

Table 5: Neuroprotective Activity of Hesperetin

| Model System | Effect | Concentration/Dose | Reference(s) |

| H₂O₂-induced PC12 cells | Protection against cell death | 1, 2.5, 5 µM | [12] |

| Aβ (1–42) aggregation | Inhibition | 20 µM | [12] |

| Rat model of Alzheimer's disease | Improved recognition memory, reduced oxidative stress | 10, 20 mg/kg | [9] |

| Mice | Inhibition of oxidative stress biomarkers | 10, 50 mg/kg for 5 weeks | [13] |

Key Signaling Pathways

Hesperetin exerts its diverse biological effects by modulating several key intracellular signaling pathways.

p38 MAPK Pathway

Hesperetin can induce apoptosis in cancer cells and modulate inflammatory responses through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15] In some contexts, it can also suppress p38 MAPK activation to inhibit processes like angiogenesis.[14]

Caption: Hesperetin-induced apoptosis via p38 MAPK activation.

NF-κB Pathway

Hesperetin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. It can block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[10]

Caption: Inhibition of the NF-κB inflammatory pathway by Hesperetin.

Sirt1/Nrf2 Pathway

Hesperetin can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[16][17]

Caption: Hesperetin-mediated activation of the Sirt1/Nrf2 antioxidant pathway.

Experimental Protocols

Extraction of Hesperidin and Conversion to Hesperetin

This protocol describes a general method for the extraction of hesperidin from citrus peels and its subsequent acid-catalyzed hydrolysis to hesperetin.

Materials:

-

Dried citrus peels (e.g., orange, lemon)

-

Petroleum ether

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Dimethylformamide (optional for purification)

-

Acetic acid (optional for purification)

-

Soxhlet extractor

-

Reflux apparatus

-

Filtration apparatus (Buchner funnel)

-

Rotary evaporator

Procedure:

Part A: Extraction of Crude Hesperidin [1][18]

-

Grind the dried citrus peels into a fine powder.

-

Defat the powdered peels by extracting with petroleum ether in a Soxhlet apparatus for approximately 4-6 hours. This step removes lipids and other non-polar compounds.

-

Air-dry the defatted peel powder to remove residual petroleum ether.

-

Extract the dried powder with methanol using a Soxhlet apparatus or by refluxing for 2-4 hours.

-

Filter the methanolic extract while hot to remove solid residues.

-

Concentrate the filtrate using a rotary evaporator to obtain a syrup-like residue.

-

Induce crystallization of crude hesperidin by adding dilute acetic acid (e.g., 6%) to the residue and allowing it to stand.

-

Collect the crude hesperidin crystals by filtration and dry them.

Part B: Acid Hydrolysis to Hesperetin [2][16]

-

Dissolve the crude or purified hesperidin in a lower primary alkanol such as methanol.

-

Add a strong mineral acid (e.g., concentrated H₂SO₄ or HCl) to the solution. A typical ratio is 9g of hesperidin in 250 mL of methanol with 9 mL of concentrated H₂SO₄.

-

Heat the mixture at reflux for approximately 8 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, concentrate the reaction mixture.

-

Dilute the concentrated solution with a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude hesperetin.

-

Purify the crude hesperetin by recrystallization, for instance, by dissolving it in a minimal amount of acetone (B3395972) and precipitating it in a vigorously stirred mixture of water and acetic acid.

Quantification of Hesperetin by HPLC

This protocol provides a general method for the quantification of hesperetin using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions: [5][6]

-

HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of methanol and 0.1% phosphoric acid in water (e.g., 70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35-40 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of hesperetin standard in methanol (e.g., 1 mg/mL). Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.5 to 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing hesperetin in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of hesperetin in the samples by interpolating their peak areas from the calibration curve.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common assay to evaluate anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

(Rac)-Hesperetin stock solution (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (Rac)-Hesperetin for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without hesperetin).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Experimental Workflows

In Vivo Neuroprotection Study Workflow

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of (Rac)-Hesperetin in a rat model of Alzheimer's disease.[9]

Caption: Workflow for an in vivo study on the neuroprotective effects of Hesperetin.

Conclusion

(Rac)-Hesperetin, a readily available natural flavanone from citrus sources, demonstrates significant therapeutic potential across a range of disease models. Its well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties are mediated through the modulation of key cellular signaling pathways, including p38 MAPK, NF-κB, and Sirt1/Nrf2. While its low bioavailability remains a hurdle, ongoing research into novel formulation strategies, such as nanoparticle delivery systems, aims to overcome this limitation. The detailed protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the clinical applications of (Rac)-Hesperetin and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acid-catalyzed Hydrolysis of Hesperidin [spkx.net.cn]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural flavonoid hesperetin blocks amyloid β-protein fibrillogenesis, depolymerizes preformed fibrils and alleviates cytotoxicity caused by amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of chronic hesperetin administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. qascf.com [qascf.com]

Solubility Profile of (Rac)-Hesperetin in DMSO and Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (Rac)-Hesperetin, a flavonoid with significant therapeutic potential, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. Understanding the solubility of Hesperetin is a critical factor in its preclinical and pharmaceutical development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document presents quantitative solubility data, detailed experimental methodologies, and relevant biological pathway visualizations to support research and development efforts.

Core Data Presentation: Quantitative Solubility of (Rac)-Hesperetin

The solubility of (Rac)-Hesperetin is markedly different in organic solvents compared to aqueous media, a key consideration for its handling and formulation. The following tables summarize the available quantitative data.

Table 1: Solubility in Organic Solvents and Aqueous Buffer

| Solvent | Temperature | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | [1] |

| Dimethyl Formamide (DMF) | Not Specified | ~ 30 mg/mL | [1] |

| Ethanol | Not Specified | ~ 1 mg/mL | [1] |

| 1:8 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.5 mg/mL | [1] |

Table 2: Aqueous Solubility of Hesperetin

| Solvent System | Temperature | Solubility | Citation |

| Water | Not Specified | 1.36 ± 0.30 µg/mL | [2] |

| Water | Not Specified | 47.91 µg/mL | [3] |

| Phosphate Buffer (pH 6.8) | Not Specified | 0.005 ± 0.001 mg/mL | [4] |

| Water | 288.2 K (15.05 °C) | 0.0042 mg/mL | [5] |

| Water | 323.2 K (50.05 °C) | 0.0104 mg/mL | [5] |

Note: Discrepancies in reported aqueous solubility values can be attributed to variations in experimental methods, polymorphic forms of Hesperetin, and analytical techniques.

Experimental Protocols

Accurate determination of solubility is paramount for consistent and reproducible research. The following sections detail the standard methodologies employed for quantifying the solubility of (Rac)-Hesperetin.

Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of (Rac)-Hesperetin powder to a sealed vial containing the solvent of interest (e.g., DMSO, water, or a specific buffer). The amount of excess solid should be sufficient to ensure saturation but not so much as to significantly alter the solvent's properties.[6]

-

Equilibration: The vials are agitated in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[7][8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8][9]

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary with a suitable solvent, and the concentration of Hesperetin is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][10]

UV-Visible Spectroscopy for Concentration Measurement

UV-Vis spectroscopy is a common and straightforward method for quantifying flavonoids like Hesperetin, which possess chromophoric groups that absorb light in the ultraviolet-visible range.[11][12]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law). Hesperetin typically exhibits a maximum absorbance (λmax) around 288 nm.[1]

Detailed Protocol:

-

Standard Curve Preparation: A series of standard solutions of (Rac)-Hesperetin of known concentrations are prepared in the solvent of interest.

-

Absorbance Measurement: The absorbance of each standard solution is measured at the λmax of Hesperetin (e.g., 288 nm) using a spectrophotometer.

-

Calibration Curve Construction: A calibration curve is generated by plotting the absorbance values against the corresponding known concentrations. A linear regression analysis is performed to obtain the equation of the line.

-

Sample Analysis: The absorbance of the unknown Hesperetin sample (from the shake-flask experiment) is measured under the same conditions.

-

Concentration Determination: The concentration of Hesperetin in the unknown sample is calculated using the equation of the calibration curve.

Hesperetin and Relevant Signaling Pathways

The biological activities of Hesperetin are often attributed to its modulation of key cellular signaling pathways. Understanding these interactions is crucial for drug development professionals. Hesperetin has been shown to influence pathways involved in inflammation, oxidative stress, and metabolism.

One such critical pathway is the Sirt1/Nrf2 signaling pathway , which plays a central role in cellular defense against oxidative stress and inflammation. Hesperetin has been reported to modulate this pathway, contributing to its cardioprotective effects.[13][14] Another important target is the AMPK signaling pathway , which is a master regulator of cellular energy homeostasis and is implicated in the anti-inflammatory effects of Hesperetin in conditions like osteoarthritis.[15][16]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. rsdjournal.org [rsdjournal.org]

- 13. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]

- 16. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]

Understanding the Racemic Mixture of Hesperetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127), a flavanone (B1672756) abundant in citrus fruits, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. As a chiral molecule, it exists in two enantiomeric forms, (S)-hesperetin and (R)-hesperetin. While the (S)-enantiomer is predominant in nature, commercially available hesperetin is primarily a racemic mixture. This technical guide provides an in-depth analysis of racemic hesperetin, covering its synthesis, chiral resolution, stereoselective pharmacokinetics, and biological activities. Detailed experimental protocols and signaling pathway diagrams are included to support researchers and drug development professionals in their work with this promising natural compound.

Introduction

Hesperetin [(+/-)-4'-methoxy-3',5,7-trihydroxyflavanone] is the aglycone of hesperidin (B1673128), a major flavonoid in oranges and other citrus fruits.[1] Its diverse biological properties have made it a subject of intense research for its potential therapeutic applications. The presence of a chiral center at the C2 position of the C-ring results in two enantiomers: (S)-hesperetin and (R)-hesperetin. In nature, hesperetin is found predominantly as the (S)-enantiomer, derived from (2S)-hesperidin.[1] However, synthetic hesperetin and commercially available supplements are typically sold as a racemic mixture.[1] Understanding the properties and behavior of this racemic mixture, as well as its individual enantiomers, is crucial for its development as a therapeutic agent.

This guide delves into the technical aspects of racemic hesperetin, providing a comprehensive resource for researchers. It covers the synthesis of the racemate, methods for its chiral separation, a comparison of the physicochemical and biological properties of the racemate and its enantiomers, and an exploration of its mechanisms of action through key signaling pathways.

Physicochemical and Pharmacokinetic Properties

The stereochemistry of hesperetin can influence its physicochemical properties and pharmacokinetic profile. While some studies suggest that the differences in bioactivity between the enantiomers in certain in vitro models are relatively small, their behavior in vivo can differ.[2]

Table 1: Physicochemical Properties of Hesperetin

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | |

| Molecular Weight | 302.28 g/mol | |

| logP (Octanol-Water Partition Coefficient) | 2.85 ± 0.02 | [2] |

| Aqueous Solubility | Poor | [3] |

Table 2: Pharmacokinetic Parameters of Racemic Hesperetin in Humans (Single Oral Dose of 135 mg)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 825.78 ± 410.63 | [4] |

| Tmax (h) | 4.0 | [4] |

| AUC₀-∞ (ng·h/mL) | 4846.20 ± 1675.99 | [4] |

| t₁/₂ (h) | 3.05 ± 0.91 | [4] |

| Urinary Excretion (% of dose) | 3.26 ± 0.44 | [4] |

Table 3: Stereoselective Pharmacokinetic Parameters of Hesperetin Enantiomers in Rats (Intravenous Administration)

| Parameter | (R)-Hesperetin | (S)-Hesperetin | Reference |

| Half-life (h) | ~7 | ~3-7 | [5][6] |

| Note: | Data from different studies show variations. One study indicated a longer half-life for the R-enantiomer. |

Synthesis and Chiral Resolution

Synthesis of Racemic Hesperetin by Hydrolysis of Hesperidin

Racemic hesperetin is commonly prepared by the acid hydrolysis of hesperidin, which cleaves the rutinose sugar moiety.[7]

Experimental Protocol: Acid Hydrolysis of Hesperidin [7][8]

-

Dissolution: Suspend hesperidin in a solution of a non-oxidizing strong mineral acid (e.g., sulfuric acid) in a lower primary alkanol (e.g., methanol (B129727) or ethanol). A suggested ratio is a mixture of acetic acid, sulfuric acid, and ethanol (B145695) (1:1:9).[8]

-

Hydrolysis: Reflux the mixture. The reaction time can vary, with some protocols suggesting boiling for up to 8.5 hours to achieve a high yield (up to 98%).[8]

-

Precipitation: After cooling, add the reaction mixture to heated water to precipitate the hesperetin.

-

Isolation and Purification: Collect the precipitate by filtration, wash with purified water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like acetone/water.[7]

Workflow for Synthesis of Racemic Hesperetin

Caption: Workflow for the synthesis of racemic hesperetin.

Chiral Resolution of Racemic Hesperetin

The separation of (R)- and (S)-hesperetin enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[2]

Experimental Protocol: Chiral HPLC Separation of Hesperetin Enantiomers [9]

-

Chromatographic System: A UPLC-MS/MS system or a standard HPLC with a UV detector can be used.

-

Chiral Stationary Phase: A Chiralpak IA-3 column is a suitable choice.[9]

-

Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) can be used in a gradient elution.[9]

-

Sample Preparation: Dissolve the racemic hesperetin in a suitable solvent (e.g., methanol).

-

Injection and Elution: Inject the sample onto the column and perform the elution. The two enantiomers will have different retention times, allowing for their separation and collection.

-

Detection: Monitor the elution profile using a UV detector (e.g., at 288 nm) or a mass spectrometer.

Workflow for Chiral Resolution of Hesperetin

Caption: Workflow for chiral resolution of hesperetin.

Biological Activities and Mechanisms of Action

Hesperetin exhibits a variety of biological activities. While some in vitro studies report only minor differences between the enantiomers, the in vivo relevance of these differences warrants further investigation.

Table 4: Comparative Biological Activities of Hesperetin

| Activity | Assay | Compound | IC₅₀/SC₅₀ (µM) | Reference |

| Antioxidant | DPPH Radical Scavenging | Racemic Hesperetin | 525.18 ± 1.02 | [7] |

| Antioxidant | DPPH Radical Scavenging | Hesperetin Derivative (3f) | 1.2 | [10] |

| Antitumor | MTT Assay (MCF-7 cells) | Hesperetin | > 100 | [10] |

| Antitumor | MTT Assay (MCF-7 cells) | Hesperetin Derivative (3f) | 18.2 | [10] |

| Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 cells | Hesperetin | Effective at 10-100 µM | [11] |

| Note: | Direct comparative IC₅₀/SC₅₀ values for R-, S-, and racemic hesperetin under identical conditions are not readily available in the reviewed literature. The data for derivatives illustrates the potential for modification. |

Signaling Pathways Modulated by Hesperetin

Hesperetin exerts its biological effects by modulating several key signaling pathways.

Hesperetin has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by interfering with the binding of TGF-β1 to its receptor, which in turn inhibits the phosphorylation of Smad3, a downstream signaling molecule.[12] This inhibition can hinder cancer cell migration and invasion.

Hesperetin's Inhibition of the TGF-β Signaling Pathway

Caption: Hesperetin inhibits TGF-β signaling.

Hesperetin can modulate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Hesperetin can activate this pathway, leading to the expression of antioxidant enzymes and a reduction in oxidative stress, inflammation, and apoptosis.[13]

Hesperetin's Activation of the Sirt1/Nrf2 Pathway

Caption: Hesperetin activates the Sirt1/Nrf2 pathway.

In the context of certain cancers, hesperetin has been observed to modulate the IL-6/STAT3/SOCS3 signaling pathway. Interestingly, in some prostate cancer cells, hesperetin can increase the expression and secretion of IL-6, leading to the phosphorylation of STAT3.[8] This can, in turn, induce cell cycle arrest. The full implications of this modulation are still under investigation.

Hesperetin's Modulation of the IL-6/STAT3/SOCS3 Pathway

Caption: Hesperetin modulates the IL-6/STAT3/SOCS3 pathway.

Experimental Protocols for Biological Activity Assessment

Antioxidant Activity Assay (DPPH Radical Scavenging)[10]

-

Preparation of DPPH Solution: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of racemic hesperetin, (R)-hesperetin, and (S)-hesperetin in methanol.

-

Reaction: Add 1 mL of each sample concentration to 1 mL of the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 20-30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).

-

Calculation: Calculate the percentage of radical scavenging activity and determine the SC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)[11]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

-

Treatment: Pre-treat the cells with various concentrations of racemic hesperetin, (R)-hesperetin, and (S)-hesperetin for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Analysis: Measure the absorbance at 540 nm and calculate the inhibition of NO production compared to the LPS-stimulated control.

Conclusion

The racemic mixture of hesperetin is a readily available and pharmacologically active form of this natural flavonoid. While the naturally occurring (S)-enantiomer is often the focus of research, understanding the properties of the racemate is essential for its practical application in drug development and nutraceuticals. This guide has provided a comprehensive overview of the synthesis, chiral separation, and biological activities of racemic hesperetin, along with detailed experimental protocols and pathway diagrams. Further research focusing on a direct, comprehensive comparison of the in vivo efficacy and safety of the individual enantiomers versus the racemic mixture will be crucial for optimizing the therapeutic potential of hesperetin.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. e-lactancia.org [e-lactancia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 13. Exploring the In Vitro Anti-Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Hesperetin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127), a flavanone (B1672756) belonging to the flavonoid group of polyphenols, is predominantly found in citrus fruits. It is the aglycone form of hesperidin (B1673128), which is abundant in the peels and juices of oranges, lemons, and grapefruits.[1] In recent years, hesperetin and its synthesized derivatives have garnered significant attention within the scientific community for their extensive pharmacological properties. These compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] This technical guide provides an in-depth overview of the core pharmacological properties of hesperetin and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic application.

Pharmacological Properties and Quantitative Data

The multifaceted therapeutic potential of hesperetin and its derivatives is substantiated by a growing body of quantitative evidence from in vitro and in vivo studies. This section summarizes the key pharmacological activities with supporting data presented in comparative tables.

Antioxidant Activity

Hesperetin and its derivatives exhibit potent antioxidant effects by scavenging free radicals and augmenting endogenous antioxidant defense mechanisms.[4][5] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of antioxidant potency.

Table 1: Antioxidant Activity of Hesperetin and Its Derivatives

| Compound | Assay | IC50 (µM) | Reference(s) |

| Hesperetin | DPPH | 70 - 525.18 | [6][7] |

| Hesperetin | ABTS | 24 - 489.01 | [6][7] |

| Hesperidin | DPPH | 896.21 | [7] |

| Hesperidin | ABTS | 796.02 | [7] |

| Hesperidin Glucoside | DPPH | 911.00 | [7] |

| Hesperidin Glucoside | ABTS | 715.43 | [7] |

| Derivative 3f (aminobenzylated) | DPPH | 1.2 | [6] |

| Derivative 3f (aminobenzylated) | ABTS | 24 | [6] |

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases.[8] Hesperetin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[9][10] The anti-inflammatory efficacy of hesperetin and its derivatives has been demonstrated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Anti-inflammatory Activity of Hesperetin and Its Derivatives

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |

| Hesperetin | RAW 264.7 | NO Production | >100 | [3] |

| Derivative 4d (7-O-amide) | RAW 264.7 | NO Production | 19.32 | [3] |

| Derivative 4k (7-O-amide) | RAW 264.7 | NO Production | 16.63 | [3] |

| Derivative d5 (triazole) | RAW 264.7 | NO Production | 2.34 | [11] |

| Derivative f15 | RAW 264.7 | NO Production | 1.55 | [11] |

| Derivative f15 | RAW 264.7 | IL-1β Production | 3.83 | [11] |

| Derivative f15 | RAW 264.7 | TNF-α Production | 7.03 | [11] |

Anticancer Activity

Hesperetin and its derivatives have emerged as promising candidates in oncology research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[8][12] The cytotoxic effects are typically quantified by determining the IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Anticancer Activity of Hesperetin and Its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Hesperetin | MCF-7 (Breast) | >100 (at 72h) | [13] |

| Hesperetin | SiHa (Cervical) | >500 (at 48h) | [13] |

| Hesperidin | MCF-7/Dox (Resistant Breast) | 11 | [14] |

| Derivative 3f (aminobenzylated) | MCF-7 (Breast) | 28 | [6] |

| Derivative 3f (aminobenzylated) | HepG2 (Liver) | 35 | [6] |

| Derivative 3f (aminobenzylated) | HeLa (Cervical) | 41 | [6] |

| Chitosan folate hesperetin nanoparticle | Colorectal Cancer Cells | 28 | [12] |

Pharmacokinetics in Humans

Understanding the pharmacokinetic profile of hesperetin is crucial for its clinical translation. Studies in healthy human volunteers have characterized key parameters following oral administration. However, the bioavailability of hesperetin is generally low due to its poor water solubility and extensive first-pass metabolism.[15][16]

Table 4: Pharmacokinetic Parameters of Hesperetin in Humans after a Single Oral Dose

| Parameter | Value | Condition | Reference(s) |

| Cmax (Peak Plasma Concentration) | 825.78 ± 410.63 ng/mL | 135 mg oral dose | [16] |

| 43.4 ± 32.4 ng/mL | 150 mL blood orange juice | [17] | |

| 79.8 ± 60.1 ng/mL | 300 mL blood orange juice | [17] | |

| Tmax (Time to Peak Concentration) | 4.0 h | 135 mg oral dose | [16] |

| 5.1 ± 0.6 h | 150-300 mL blood orange juice | [17] | |

| t1/2 (Elimination Half-life) | 3.05 ± 0.91 h | 135 mg oral dose | [16] |

| 1.0 - 1.1 h | 150-300 mL blood orange juice | [17] | |

| AUC0-∞ (Area Under the Curve) | 4846.20 ± 1675.99 ng·h/mL | 135 mg oral dose | [16] |

| Urinary Excretion (% of dose) | 3.26 ± 0.44 % | 135 mg oral dose | [16] |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section outlines the protocols for key assays used to evaluate the pharmacological properties of hesperetin and its derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Protect the solution from light.

-

Sample Preparation : Dissolve hesperetin or its derivatives in a suitable solvent to prepare a series of concentrations. Ascorbic acid is often used as a positive control.

-

Reaction : In a 96-well plate, mix the sample solution (e.g., 100 µL) with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a dose-response curve.[18][19][20]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay assesses the anti-inflammatory potential by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of hesperetin or its derivatives for 1-2 hours.

-

Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

NO Measurement : Collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) is determined using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading : Measure the absorbance at 550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Cell Viability : A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[21][22][23]

MTT Assay for Anticancer Activity